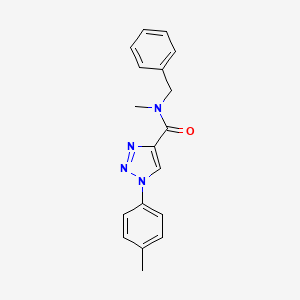

N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyl, methyl, and methylphenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from the corresponding amine through diazotization followed by azidation.

Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and methyl iodide are common reagents used for these steps.

Carboxamide Formation: The carboxamide group is introduced by reacting the triazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid, while reduction of the triazole ring could produce a variety of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often used in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active agents.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzyl and methyl groups may enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-methylphenyl group, which may alter its biological activity and chemical reactivity.

N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group, potentially affecting its binding properties and pharmacokinetics.

N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the N-methyl group, which could influence its solubility and metabolic stability.

Uniqueness

N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with the 4-methylphenyl moiety, can enhance its interactions with biological targets and influence its overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207055-72-8) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O, with a molecular weight of 306.4 g/mol. Its structure features a triazole ring that is pivotal in its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1207055-72-8 |

| Molecular Formula | C₁₈H₁₈N₄O |

| Molecular Weight | 306.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives against SARS-CoV-2 and its variants. Specifically, compounds with triazole scaffolds demonstrated significant binding affinity to the spike proteins of SARS-CoV-2, with some derivatives showing IC50 values as low as 75.98 nM against the Omicron variant . The mechanism of action appears to involve inhibition of viral entry and replication processes.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. It has been shown to effectively scavenge hydroxyl radicals and inhibit lipid peroxidation, surpassing traditional antioxidants like Trolox in efficacy . This suggests a potential role in mitigating oxidative stress-related diseases.

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has exhibited anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A series of N-benzyl triazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds with specific aryl substitutions showed enhanced antioxidant and anti-inflammatory activities.

- In Vitro Studies : In vitro assays demonstrated that certain derivatives significantly inhibited viral replication in cell lines infected with SARS-CoV-2. The structure-activity relationship (SAR) indicated that modifications to the aryl group could enhance binding affinity and biological activity.

Properties

IUPAC Name |

N-benzyl-N-methyl-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-14-8-10-16(11-9-14)22-13-17(19-20-22)18(23)21(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUZFWBZXLIOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.